molecular formula C15H15N3 B11479956 Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-

Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-

Cat. No.: B11479956
M. Wt: 237.30 g/mol
InChI Key: MGBGWKUKTNQPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its biological activity and is often used as a core structure in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also common, as it reduces reaction times and improves efficiency .

Chemical Reactions Analysis

Types of Reactions

N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve moderate temperatures and the use of solvents like ethanol, DMSO, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives .

Scientific Research Applications

N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the aniline group at the 2-position of the imidazo[1,2-a]pyridine core enhances its reactivity and potential for interaction with biological targets .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H15N3/c1-12-7-8-15-17-14(11-18(15)10-12)9-16-13-5-3-2-4-6-13/h2-8,10-11,16H,9H2,1H3

InChI Key

MGBGWKUKTNQPBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC3=CC=CC=C3

Origin of Product

United States

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